Dimethenamid-P Dimethenamid-P Dimethenamide-P is an amide herbicide, which can be used for the pre-emergence control of annual grasses, small-seeded broadleaves, and sedges in ornamentals. Its mode of action involves the inhibition of long chain fatty acids.
Dimethenamid-P is the (S)-enantiomer of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. It is the active enantiomer of dimethenamid, a herbicide applied to the soil to control various broad-leaved weeds and grasses. It has a role as a herbicide, an agrochemical and an antimitotic. It is an enantiomer of a (R)-dimethenamid.
Brand Name: Vulcanchem
CAS No.: 163515-14-8
VCID: VC20927527
InChI: InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1
SMILES: CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Molecular Formula: C12H18ClNO2S
Molecular Weight: 275.8 g/mol

Dimethenamid-P

CAS No.: 163515-14-8

Cat. No.: VC20927527

Molecular Formula: C12H18ClNO2S

Molecular Weight: 275.8 g/mol

* For research use only. Not for human or veterinary use.

Dimethenamid-P - 163515-14-8

Specification

Description Dimethenamide-P is an amide herbicide, which can be used for the pre-emergence control of annual grasses, small-seeded broadleaves, and sedges in ornamentals. Its mode of action involves the inhibition of long chain fatty acids.
Dimethenamid-P is the (S)-enantiomer of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. It is the active enantiomer of dimethenamid, a herbicide applied to the soil to control various broad-leaved weeds and grasses. It has a role as a herbicide, an agrochemical and an antimitotic. It is an enantiomer of a (R)-dimethenamid.
CAS No. 163515-14-8
Molecular Formula C12H18ClNO2S
Molecular Weight 275.8 g/mol
IUPAC Name 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
Standard InChI InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1
Standard InChI Key JLYFCTQDENRSOL-VIFPVBQESA-N
Isomeric SMILES CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C
SMILES CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Canonical SMILES CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Boiling Point = 280 °C
Colorform Faintly yellow viscous liquid
Yellow-brown, clear liquid
Dark brown liquid
Melting Point -50 °C

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